[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate [(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20228610
InChI: InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3
SMILES:
Molecular Formula: C26H50O7S
Molecular Weight: 506.7 g/mol

[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate

CAS No.:

Cat. No.: VC20228610

Molecular Formula: C26H50O7S

Molecular Weight: 506.7 g/mol

* For research use only. Not for human or veterinary use.

[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate -

Specification

Molecular Formula C26H50O7S
Molecular Weight 506.7 g/mol
IUPAC Name [(2,2-dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate
Standard InChI InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3
Standard InChI Key OZGGUACWWXGPES-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C

Introduction

Chemical Formula

  • The compound contains two dioxolane rings substituted with dimethyl groups and a long alkyl chain (tetradecyl group) attached to one of the dioxolane moieties. A methanesulfonate group is linked to the central carbon atom.

Molecular Features

  • Functional Groups:

    • Two 1,3-dioxolane rings.

    • A methanesulfonate ester group.

    • A long tetradecyl alkyl chain.

  • Molecular Weight: Not explicitly provided but can be estimated based on its structural components.

Structural Representation

The compound's structure includes:

  • A central carbon atom bonded to two dioxolane rings.

  • One dioxolane ring substituted with a tetradecyl chain.

  • A methanesulfonate ester as the leaving group.

Synthesis Pathways

Although no direct synthesis for this specific compound was identified in the search results, similar compounds involving dioxolane derivatives and sulfonate esters are typically synthesized through:

  • Formation of Dioxolane Rings:

    • Reacting ketones or aldehydes with ethylene glycol under acidic conditions to form the cyclic acetal (dioxolane).

  • Attachment of Alkyl Chains:

    • Long alkyl chains can be introduced via alkylation reactions using appropriate alkyl halides or alcohols.

  • Methanesulfonate Esterification:

    • The final step involves reacting the hydroxymethyl group with methanesulfonyl chloride in the presence of a base to form the sulfonate ester.

Applications and Potential Uses

While specific applications for this compound were not found in the search results, its structural features suggest potential uses in various fields:

Organic Synthesis

  • The methanesulfonate group is a good leaving group, making the compound useful as an intermediate in organic synthesis.

Surfactants

  • The long tetradecyl chain indicates potential use as a surfactant or emulsifier in industrial applications.

Pharmaceutical Research

  • Compounds with dioxolane rings are often studied for their biological activity, including antiviral and anticancer properties.

Analytical Data

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the dioxolane rings and other functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Elemental Analysis: To verify its composition.

Table: Comparison of Related Dioxolane Derivatives

Compound NameFeaturesApplications
[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol Contains hydroxymethyl and dioxolane groupsIntermediate in organic synthesis
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl hydrogen hex-5-enylphosphonate Phosphonate derivativeExperimental drug development
Novel sulfonamide derivatives Sulfonamide and triazine groupsAnticancer research

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